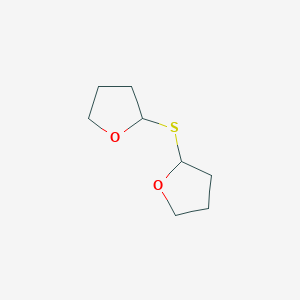
2,2'-Sulfanediylbis(oxolane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Sulfanediylbis(oxolane) is a chemical compound characterized by the presence of two oxolane (tetrahydrofuran) rings connected by a sulfur atom. This compound is part of the broader class of heterocyclic compounds, which are known for their diverse chemical properties and applications in various fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Sulfanediylbis(oxolane) typically involves the reaction of oxolane derivatives with sulfur-containing reagents. One common method is the reaction of tetrahydrofuran with sulfur dichloride under controlled conditions to form the desired compound .
Industrial Production Methods
Industrial production of 2,2’-Sulfanediylbis(oxolane) often employs large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and reagent concentrations, are meticulously controlled to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2,2’-Sulfanediylbis(oxolane) undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other sulfur-containing derivatives.
Substitution: The oxolane rings can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and organometallic compounds.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted oxolane derivatives .
Scientific Research Applications
2,2’-Sulfanediylbis(oxolane) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial materials
Mechanism of Action
The mechanism of action of 2,2’-Sulfanediylbis(oxolane) involves its interaction with various molecular targets. The sulfur atom can form bonds with metal ions or other electrophilic centers, while the oxolane rings can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules .
Comparison with Similar Compounds
Similar Compounds
Tetrahydrofuran (THF): A simpler analog with a single oxolane ring.
Sulfolane: Contains a sulfur atom in a five-membered ring structure.
2,2’-Sulfanediylbis(benzene-1,4-diyloxy)diethanol: A compound with a similar sulfur linkage but different ring structures
Uniqueness
2,2’-Sulfanediylbis(oxolane) is unique due to its dual oxolane rings connected by a sulfur atom, which imparts distinct chemical and physical properties. This structure allows for versatile reactivity and a wide range of applications in various fields .
Properties
CAS No. |
62308-52-5 |
|---|---|
Molecular Formula |
C8H14O2S |
Molecular Weight |
174.26 g/mol |
IUPAC Name |
2-(oxolan-2-ylsulfanyl)oxolane |
InChI |
InChI=1S/C8H14O2S/c1-3-7(9-5-1)11-8-4-2-6-10-8/h7-8H,1-6H2 |
InChI Key |
FISZYFQVNYZZSW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)SC2CCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


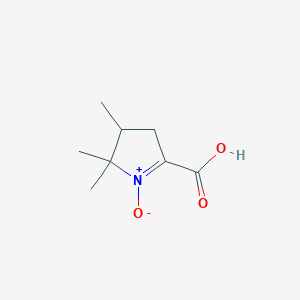
![(1R,3S)-4,5-Dimethyl-1,2,3,6-tetrahydro[1,1'-biphenyl]-3-ol](/img/structure/B14547280.png)
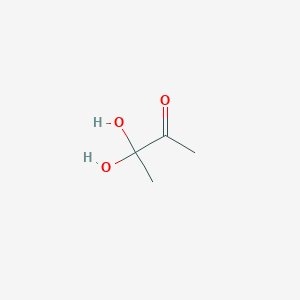
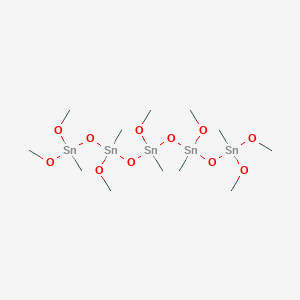
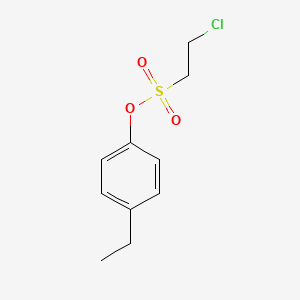
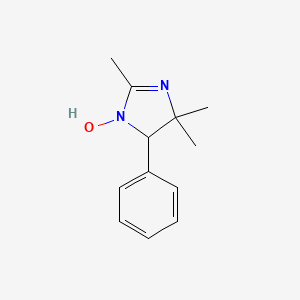
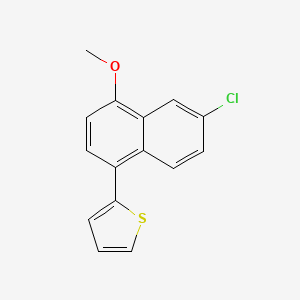
![2-(3,4-Dichlorophenyl)-2-[3-(2-methoxyethoxy)propyl]-1,3-dioxolane](/img/structure/B14547319.png)
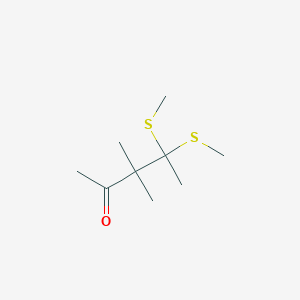
![5-Nitro-N-{3-[(propan-2-yl)oxy]propyl}pyridine-3-sulfonamide](/img/structure/B14547328.png)
![1-[(3-Cyanophenyl)methyl]-5-nitroquinolin-1-ium perchlorate](/img/structure/B14547334.png)
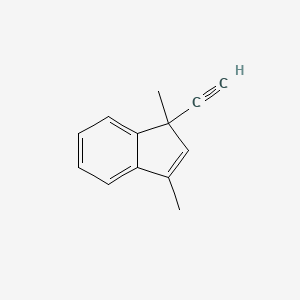
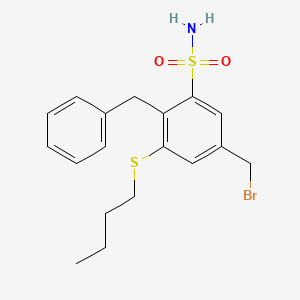
![7H-Indolo[3,2-c]quinoline, 8,9,10,11-tetrahydro-](/img/structure/B14547365.png)
